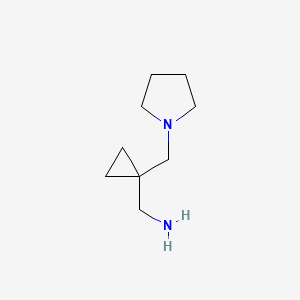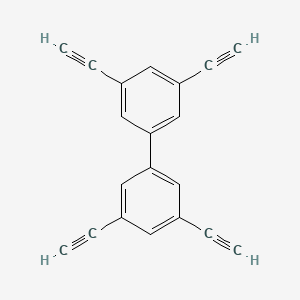
3,3',5,5'-四乙炔基-1,1'-联苯
描述
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a synthetic organic compound characterized by its unique structure, which includes four ethynyl groups attached to a biphenyl core
科学研究应用
3,3',5,5'-Tetraethynyl-1,1'-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and biological pathways.
Medicine: Potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as covalent organic frameworks (COFs) and organic electronic devices.
作用机制
Target of Action
It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) and porous polymer networks (ppns) .
Mode of Action
It is known to be involved in the formation of cofs and ppns, which suggests that it may participate in polymerization reactions to form these structures .
Biochemical Pathways
Its role in the formation of cofs and ppns suggests that it may be involved in the pathways related to polymer synthesis .
Result of Action
Its role in the formation of cofs and ppns suggests that it may contribute to the formation of these complex structures .
Action Environment
It is known to be soluble in dcm, dmf, and dmso, and it is recommended to be stored at 2-8℃ .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3',5,5'-tetraethynyl-1,1'-biphenyl typically involves the stepwise addition of ethynyl groups to the biphenyl core. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of a halogenated biphenyl with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
化学反应分析
Types of Reactions: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Production of partially hydrogenated derivatives.
Substitution: Generation of halogenated biphenyls.
相似化合物的比较
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is unique due to its high degree of ethynylation, which imparts distinct chemical and physical properties compared to other biphenyl derivatives. Similar compounds include:
3,3',5,5'-Tetrabromobiphenyl: Contains bromine atoms instead of ethynyl groups.
3,3',5,5'-Tetrabutylbiphenyl: Features butyl groups instead of ethynyl groups.
1,1'-Biphenyl-3,3',5,5'-tetracarbaldehyde: Contains carbaldehyde groups instead of ethynyl groups.
These compounds differ in their reactivity and applications, highlighting the unique role of 3,3',5,5'-tetraethynyl-1,1'-biphenyl in scientific research and industry.
属性
IUPAC Name |
1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOQPYCLALQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777838 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-31-6 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


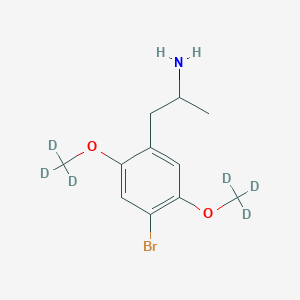
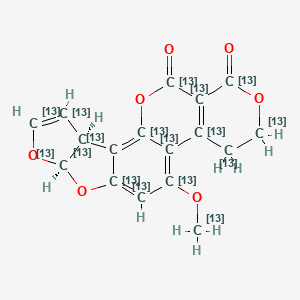
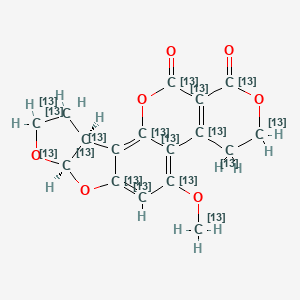
![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)
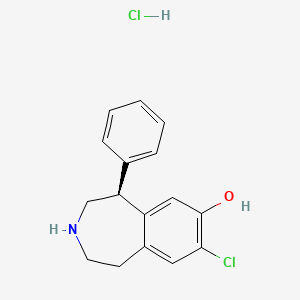
![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)
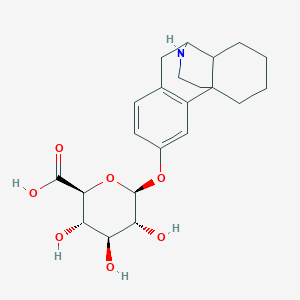
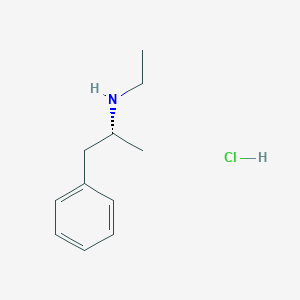
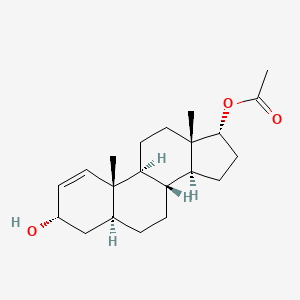
![(3R)-2-[(1R,2R)-1-Carboxy-2-hydroxypropyl]-4-({(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid](/img/structure/B1514418.png)
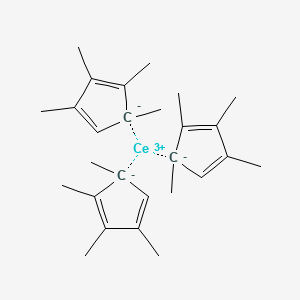
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)
